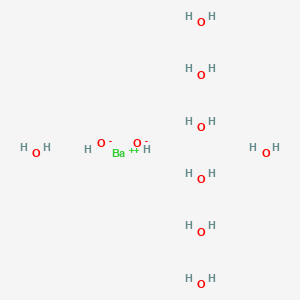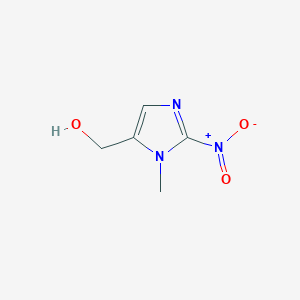
NADPH
Übersicht
Beschreibung
Nicotinamid-adenin-dinukleotid-phosphat (NADPH) ist ein essentieller Kofaktor, der in anabolen Reaktionen verwendet wird, bei denen es sich um Prozesse handelt, die Moleküle in lebenden Organismen aufbauen. Es ist die reduzierte Form von Nicotinamid-adenin-dinukleotid-phosphat (NADP+), und es spielt eine wichtige Rolle beim Transport von Elektronen und Wasserstoffatomen in verschiedenen biochemischen Reaktionen. This compound ist essenziell für die Synthese von Fettsäuren, Cholesterin und Nukleotiden und es ist auch an der Abwehr von oxidativen Schäden in Zellen beteiligt, indem es Antioxidantien regeneriert .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Nicotinamid-adenin-dinukleotid-phosphat kann aus Nicotinamid-adenin-dinukleotid (NAD+) durch die Einwirkung von NAD+-Kinase synthetisiert werden, die eine Phosphatgruppe an die 2’-Position des Ribose-Rings addiert, der den Adenin-Anteil trägt . Diese Reaktion findet typischerweise in Gegenwart von Adenosintriphosphat (ATP) und Magnesiumionen als Kofaktoren statt.
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Nicotinamid-adenin-dinukleotid-phosphat oft mittels mikrobieller Fermentationsprozesse hergestellt. Bestimmte Bakterienstämme, wie z. B. Escherichia coli, werden gentechnisch so verändert, dass sie die für die Synthese von Nicotinamid-adenin-dinukleotid-phosphat erforderlichen Enzyme überproduzieren. Diese Bakterien werden in großen Bioreaktoren kultiviert, und die Verbindung wird aus der Fermentationsbrühe extrahiert und gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen
Nicotinamid-adenin-dinukleotid-phosphat unterliegt hauptsächlich Redoxreaktionen, bei denen es als Reduktionsmittel fungiert, indem es Elektronen und Wasserstoffatome spendet. Es ist an verschiedenen biochemischen Stoffwechselwegen beteiligt, darunter der Calvin-Zyklus in der Photosynthese und der Pentosephosphatweg im Zellstoffwechsel .
Häufige Reagenzien und Bedingungen
In Redoxreaktionen wird Nicotinamid-adenin-dinukleotid-phosphat häufig zusammen mit Enzymen wie Glucose-6-phosphat-Dehydrogenase und Ferredoxin-NADP+-Reduktase verwendet. Diese Reaktionen finden typischerweise unter physiologischen Bedingungen statt, mit optimalen Temperaturen um 37 °C und neutralen pH-Werten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit Nicotinamid-adenin-dinukleotid-phosphat gebildet werden, umfassen reduzierte Formen verschiedener Biomoleküle, wie z. B. Glutathion, Fettsäuren und Nukleotide. Diese Produkte sind essenziell für das Zellwachstum, die Reparatur und die Abwehr von oxidativem Stress .
Wissenschaftliche Forschungsanwendungen
Nicotinamid-adenin-dinukleotid-phosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reduktionsmittel in verschiedenen chemischen Reaktionen verwendet, einschließlich der Synthese komplexer organischer Moleküle.
Biologie: Es spielt eine entscheidende Rolle im Zellstoffwechsel, in der Photosynthese und in der Entgiftung von reaktiven Sauerstoffspezies.
Medizin: Es ist an der Biosynthese von Fettsäuren und Cholesterin beteiligt, was es zu einem Ziel für die Medikamentenentwicklung bei der Behandlung von Stoffwechselstörungen und Herz-Kreislauf-Erkrankungen macht.
Industrie: Es wird in der Produktion von Biokraftstoffen und Biokunststoffen durch mikrobielle Fermentationsprozesse verwendet
Wirkmechanismus
Nicotinamid-adenin-dinukleotid-phosphat übt seine Wirkungen aus, indem es als Kofaktor für verschiedene Enzyme fungiert, die an Redoxreaktionen beteiligt sind. Es spendet Elektronen und Wasserstoffatome an diese Enzyme und erleichtert so die Reduktion von Substraten. Zu den molekularen Zielstrukturen von Nicotinamid-adenin-dinukleotid-phosphat gehören Enzyme wie Glucose-6-phosphat-Dehydrogenase und Ferredoxin-NADP+-Reduktase, die am Pentosephosphatweg bzw. in der Photosynthese beteiligt sind .
Wirkmechanismus
Nicotinamide adenine dinucleotide phosphate exerts its effects by acting as a cofactor for various enzymes involved in redox reactions. It donates electrons and hydrogen atoms to these enzymes, facilitating the reduction of substrates. The molecular targets of nicotinamide adenine dinucleotide phosphate include enzymes such as glucose-6-phosphate dehydrogenase and ferredoxin-NADP+ reductase, which are involved in the pentose phosphate pathway and photosynthesis, respectively .
Vergleich Mit ähnlichen Verbindungen
Nicotinamid-adenin-dinukleotid-phosphat wird oft mit Nicotinamid-adenin-dinukleotid (NADH) verglichen, einem weiteren wichtigen Kofaktor im Zellstoffwechsel. Während beide Verbindungen an Redoxreaktionen beteiligt sind, haben sie unterschiedliche Rollen:
Nicotinamid-adenin-dinukleotid (NADH): Primär an katabolischen Reaktionen beteiligt, wie z. B. der Zellatmung, bei der es durch die Abgabe von Elektronen an die Elektronentransportkette zur Erzeugung von Adenosintriphosphat (ATP) beiträgt.
Nicotinamid-adenin-dinukleotid-phosphat (NADPH): Primär an anabolen Reaktionen beteiligt, wie z. B. der Fettsäure- und Nukleotidsynthese, bei der es die Reduktionskraft liefert, die für biosynthetische Prozesse benötigt wird
Andere ähnliche Verbindungen umfassen Flavin-adenin-dinukleotid (FADH2) und Ubiquinon (Coenzym Q10), die ebenfalls an Redoxreaktionen beteiligt sind, aber unterschiedliche Rollen und Spezifitäten im Zellstoffwechsel haben .
Durch das Verständnis der einzigartigen Eigenschaften und Funktionen von Nicotinamid-adenin-dinukleotid-phosphat können Forscher sein Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen besser nutzen.
Eigenschaften
IUPAC Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFIXJIJDZMPPO-NNYOXOHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N7O17P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018921 | |
| Record name | NADPH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | NADPH | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53-57-6, 2646-71-1 | |
| Record name | NADPH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NADPH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NADPH | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | NADPH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydronicotinamide-adenine dinucleotide phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydronicotinamide-adenine dinucleotide phosphate, tetrasodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOTINAMIDE-ADENINE DINUCLEOTIDE PHOSPHATE, REDUCED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/381Q4X082D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NADPH | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)
